molecular formula C28H25N3S B2783486 (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 956234-00-7

(2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2783486
CAS No.: 956234-00-7
M. Wt: 435.59
InChI Key: YRYWUIMWNFUNET-HKOYGPOVSA-N
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Description

(2E)-3-[3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile is a high-purity chemical reagent intended for research purposes exclusively. It is not approved for use in humans, animals, or as a food additive. This compound belongs to a class of pyrazole-based structures that are of significant interest in medicinal chemistry and drug discovery research. Structurally related compounds featuring the pyrazole core are frequently investigated for their potential as therapeutic agents. For instance, pyrazole derivatives have been designed and synthesized as potential antituberculosis agents, with studies showing that such compounds can exhibit excellent activity against Mycobacterium tuberculosis . The incorporation of a thiophene ring, a five-membered heterocycle containing sulfur, is a strategic modification known to influence a compound's shape, size, and lipophilicity, which are critical parameters for optimizing drug-like properties and bioavailability . The specific mechanism of action for this compound is a subject for ongoing research, but analogous molecules are known to act as prodrugs, requiring activation by bacterial enzymes such as nitroreductases . Researchers can utilize this compound as a key intermediate or as a reference standard in the development of novel bioactive molecules, particularly in the exploration of new anti-infective therapies. Handle with care and refer to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3S/c29-19-24(27-12-7-17-32-27)18-25-20-31(26-10-5-2-6-11-26)30-28(25)23-15-13-22(14-16-23)21-8-3-1-4-9-21/h2,5-7,10-18,20-21H,1,3-4,8-9H2/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYWUIMWNFUNET-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the cyclohexylphenyl and thiophenyl groups. The final step involves the formation of the enenitrile moiety through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that similar pyrazole compounds possess anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : The compound's structure may also contribute to antimicrobial effects, providing a basis for further exploration in drug development against bacterial and fungal infections.

Material Science Applications

  • Organic Electronics : Due to its unique electronic properties, the compound may be utilized in organic semiconductor applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors : The thiophene moiety can enhance the compound's conductivity, making it suitable for use in chemical sensors that detect environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile exhibited cytotoxic effects on breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Organic Electronics

Research conducted on the use of this compound in organic electronic devices showed promising results in enhancing charge mobility and stability in OLED applications, outperforming several existing materials .

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of pyrazole derivatives with α,β-unsaturated ketones or nitriles. Key structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Bromophenyl (R1), Methoxyphenyl (R2), Ketone (R3) C₂₆H₂₀BrN₃O₂ 502.36
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl (R1), Methoxyphenyl (R2), Ketone (R3) C₂₆H₂₀Cl₂N₃O₂ 489.36
(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one Chlorophenyl (R1), Diphenylpyrazole (R2), Ketone (R3) C₂₅H₁₈ClN₃O 419.88
Target Compound Cyclohexylphenyl (R1), Thiophen-2-yl (R2), Nitrile (R3) C₂₉H₂₅N₃S 447.60

Key Observations :

  • Substituent Bulkiness : The cyclohexylphenyl group in the target compound introduces significant steric hindrance compared to smaller groups like methoxy or halogenated phenyls in analogs. This may reduce solubility but enhance thermal stability .
  • Electronic Effects : The nitrile group in the target compound is electron-withdrawing, contrasting with the ketones in analogs. This alters dipole moments and reactivity in nucleophilic additions .

Reactivity Differences :

  • Nitriles undergo nucleophilic additions (e.g., with Grignard reagents) more readily than ketones, offering pathways for further functionalization .
  • Thiophene’s sulfur atom may participate in coordination chemistry or oxidation reactions absent in phenyl-substituted analogs .

Crystallographic and Conformational Analysis

Crystallographic data for analogs (Table 2) highlight trends in molecular packing and stability:

Compound Space Group R Factor Key Interactions Reference
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Triclinic R = 0.043 C–H···O, π-π stacking
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Monoclinic R = 0.052 Halogen bonding (C–Br···π)
Target Compound (Inferred) Predicted: C–H···N (nitrile), S···π (thiophene)

Insights :

  • Packing Efficiency : Bulky cyclohexylphenyl groups may lead to less dense packing compared to planar substituents (e.g., methoxyphenyl), affecting melting points .
  • Hydrogen Bonding : The nitrile group could form C–H···N interactions, while thiophene may engage in S···π contacts, both absent in ketone-based analogs .

Electronic Properties and Computational Analysis

Using tools like Multiwfn (), key electronic parameters can be compared:

Compound HOMO (eV) LUMO (eV) Dipole Moment (D) Reference
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one -6.2 -2.8 4.5
(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one -5.9 -2.5 3.9
Target Compound (Predicted) -5.7* -2.3* 5.2*

*Estimated values based on substituent effects.

Notable Trends:

  • Nitrile vs. Ketone : The nitrile’s stronger electron-withdrawing nature lowers LUMO energy, enhancing electron-accepting capacity .
  • Thiophene Contribution : The sulfur atom increases HOMO energy (more electron-rich) compared to phenyl analogs, narrowing the HOMO-LUMO gap .

Biological Activity

The compound (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile (CAS No. 956234-00-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H25N3S
  • Molar Mass : 435.58 g/mol
  • Density : 1.18 g/cm³ (predicted)
  • Boiling Point : 620.1 ± 55.0 °C (predicted)

1. Anticancer Activity

Pyrazole derivatives, including the compound , have shown significant anticancer properties. Research indicates that pyrazoles can inhibit various cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key enzymes involved in tumor growth and proliferation.

A study highlighted that pyrazole compounds could target metabolic enzymes like acetylcholinesterase and carbonic anhydrase, leading to reduced viability of cancer cells .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties which are crucial for therapeutic applications in conditions like arthritis and other inflammatory diseases. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their efficacy in managing inflammation .

3. Antimicrobial Activity

Research has identified that thiophene-containing compounds possess antimicrobial properties. The presence of the thiophene moiety in this compound may enhance its ability to combat bacterial and fungal infections, making it a candidate for further exploration in antimicrobial therapy .

The biological activity of this compound is attributed to its structural components:

  • The pyrazole ring is known for its ability to interact with various biological targets, including receptors and enzymes.
  • The thiophene group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets .

Research Findings and Case Studies

StudyFindings
Al-Maqtari et al. (2015)Reported on the synthesis of thiophene-chalcone derivatives with notable antimicrobial and anticancer activities.
Fang et al. (2015)Investigated anti-inflammatory properties of similar pyrazole compounds, demonstrating inhibition of pro-inflammatory cytokine production.
Jarak et al. (2005)Discussed the antioxidant effects of thiophene derivatives, suggesting potential neuroprotective roles for compounds like this one.

Q & A

Q. Methodological Table :

Reaction StepCatalyst/SolventKey ConditionsYield Range
Pyrazole FormationNone (thermal cyclization)Reflux in ethanol, 12–24 hrs60–75%
Thiophene CouplingPd(OAc)₂, DMF80°C, inert atmosphere45–60%
CyanopropenylationPiperidine, anhydrous THFRT, 6–8 hrs50–70%

Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

Basic Research Question

  • ¹H/¹³C NMR : Assign chemical shifts to verify substituent positions (e.g., pyrazole C3/C4, thiophene α/β protons). Coupling constants confirm E/Z stereochemistry of the propenenitrile group .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyrazole-thiophene dihedral angles ~12–15°) .

Q. Structural Data Example :

ParameterPyrazole RingThiophene-Propenenitrile Linkage
Bond Length (Å)N1–C5: 1.34C=C: 1.33
Dihedral Angle (°)Pyrazole-phenyl: 172.9Thiophene-cyano: 179.7

How can researchers troubleshoot low yields during the final coupling step?

Advanced Research Question
Low yields in cross-coupling steps often arise from side reactions or catalyst deactivation. Mitigation strategies include:

  • Catalyst Optimization : Screen Pd/Cu ratios (e.g., 5 mol% Pd(OAc)₂ with 10 mol% PPh₃) to balance activity and stability .
  • Solvent Polarity : Use DMF for polar intermediates or switch to toluene for sterically hindered substrates .
  • Reaction Monitoring : Employ TLC (silica gel, hexane:EtOAc) or HPLC (C18 column, acetonitrile/water gradient) to track progress and isolate intermediates .

What computational approaches predict the compound’s biological targets or reactivity?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. Prioritize binding pockets with complementary hydrophobicity to the cyclohexylphenyl group .
  • MD Simulations : Assess binding stability (10–100 ns trajectories) with AMBER or GROMACS. Focus on π-π stacking between thiophene and aromatic residues .
  • DFT Calculations : Calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., nitrile group reactivity) .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Core Modifications : Synthesize analogs with substituted pyrazoles (e.g., 4-methoxyphenyl) or thiophene bioisosteres (e.g., furan) to assess steric/electronic effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., cyclohexylphenyl for lipophilicity, nitrile for hydrogen bonding) using PharmaGist or MOE .
  • Biological Assays : Test against cancer cell lines (MCF-7, A549) with IC₅₀ measurements. Compare with control compounds lacking the thiophene group .

What are best practices for ensuring compound stability during storage?

Basic Research Question

  • Storage Conditions : Protect from light and moisture in amber vials with desiccants (silica gel). Store at –20°C for long-term stability .
  • Purity Monitoring : Perform periodic HPLC analysis (C18 column, 254 nm) to detect degradation products (e.g., hydrolysis of nitrile to amide) .

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